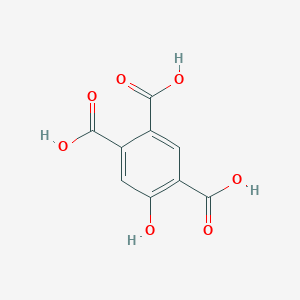

5-Hydroxybenzene-1,2,4-tricarboxylic acid

Description

Significance of Aromatic Polycarboxylic Acids as Chemical Building Blocks

Aromatic polycarboxylic acids are a class of organic compounds featuring one or more carboxyl groups attached to an aromatic ring. numberanalytics.com This structure makes them exceptionally important as versatile building blocks in the synthesis of more complex chemical structures. mdpi.com The rigidity of the aromatic core combined with the multiple coordination sites offered by the deprotonated carboxyl groups allows for the systematic construction of well-defined, stable architectures. mdpi.comsemanticscholar.org These molecules can act as hydrogen bond donors and acceptors, which further helps to stabilize the resulting structures and aids in their crystallization. mdpi.comsemanticscholar.org Their versatility is a cornerstone in the fields of crystal engineering and materials chemistry, particularly in the hydrothermal synthesis of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.comsemanticscholar.org

Overview of Benzene (B151609) Polycarboxylic Acid Derivatives in Contemporary Chemistry

Benzene polycarboxylic acids (BPCAs) are derivatives of benzene with three to six carboxylic acid groups. researchgate.net This class of compounds is pivotal in modern chemistry, serving as the organic linkers in the creation of a vast number of advanced materials. researchgate.netplos.org For instance, benzenedicarboxylic acids, which have two carboxyl groups, are foundational to major commercial polymers. wikipedia.org The three isomers—phthalic acid, isophthalic acid, and terephthalic acid—are precursors to a variety of esters and polymers. wikipedia.org

In materials science, BPCAs like trimesic acid (benzene-1,3,5-tricarboxylic acid) are extensively used to synthesize highly porous and stable MOFs. nih.govchemicalbook.com These materials are investigated for applications ranging from gas storage and separation to catalysis and selective ion sorption. nih.govresearchgate.net The specific arrangement of the carboxyl groups on the benzene ring dictates the geometry and connectivity of the resulting framework, allowing chemists to tune the properties of the final material. mdpi.comsemanticscholar.org The BPCA method is also a significant analytical technique used to characterize pyrogenic carbon in environmental and archaeological science by converting polycondensed aromatic structures into detectable aromatic monomers. plos.orgnih.gov

Research Trajectories for 5-Hydroxybenzene-1,2,4-tricarboxylic Acid within Chemical Sciences

This compound, a specific derivative of benzene polycarboxylic acid, is an important compound in specialized chemical research. nih.govchemicalbook.com Its structure is unique because it contains not only three carboxyl groups but also a hydroxyl (-OH) group, providing four potential sites for coordination with metal ions. This multi-functionality makes it a highly valuable ligand for creating coordination polymers and MOFs with complex and potentially useful structures. mdpi.comsemanticscholar.org

Current research focuses on utilizing this ligand to assemble novel materials with tailored properties. The combination of carboxylate and hydroxyl groups allows for diverse coordination modes, leading to the formation of structurally varied frameworks. semanticscholar.org Scientists are exploring how the specific placement of these functional groups can influence the resulting material's topology, porosity, and functional properties, such as luminescence or selective sensing. mdpi.com While still a relatively specialized building block, its potential for creating multifunctional materials places it at the forefront of exploratory synthesis in crystal engineering. mdpi.comsemanticscholar.org

Physicochemical Properties of this compound

The following table summarizes key physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₆O₇ | nih.govechemi.com |

| Molecular Weight | 226.14 g/mol | echemi.com |

| CAS Number | 4961-03-9 | chemicalbook.comechemi.com |

| Melting Point | 241 °C (decomposes) | lookchem.com |

| Boiling Point (Predicted) | 543.5 ± 50.0 °C | lookchem.com |

| Density (Predicted) | 1.802 ± 0.06 g/cm³ | lookchem.com |

| Hydrogen Bond Donor Count | 4 | lookchem.com |

| Hydrogen Bond Acceptor Count | 7 | lookchem.com |

| Rotatable Bond Count | 3 | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxybenzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O7/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,10H,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPPPUCSDSHZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384323 | |

| Record name | 5-hydroxybenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-03-9 | |

| Record name | 5-hydroxybenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathway Elucidation for 5 Hydroxybenzene 1,2,4 Tricarboxylic Acid

De Novo Synthesis Routes and Strategies

De novo synthesis of 5-Hydroxybenzene-1,2,4-tricarboxylic acid involves constructing the molecule from simpler, more readily available precursors. The key challenge lies in introducing the functional groups in the correct regiochemical arrangement.

A plausible and direct synthetic pathway would involve the oxidation of a precursor that already contains the carbon framework and the hydroxyl group in the desired positions. One such theoretical pathway begins with 2,4,5-trimethylphenol.

Proposed Pathway: Oxidation of 2,4,5-Trimethylphenol

The most straightforward conceptual route to this compound is the exhaustive oxidation of the three methyl groups of 2,4,5-trimethylphenol. This transformation can be achieved using a strong oxidizing agent.

Step 1: Oxidation: 2,4,5-trimethylphenol is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in a basic aqueous solution. The mixture is typically heated to drive the reaction to completion. During this process, each of the three benzylic methyl groups is oxidized to a carboxylate group. nih.govmasterorganicchemistry.com

Step 2: Acidification: Following the oxidation, the reaction mixture contains the potassium salt of the tricarboxylic acid. Treatment with a strong mineral acid, such as hydrochloric acid (HCl), protonates the carboxylate groups, leading to the precipitation of the final product, this compound.

The primary challenge in this approach is the potential for ring degradation under the harsh oxidative conditions, which are necessary for the complete conversion of all three methyl groups. The electron-donating nature of the hydroxyl group activates the ring, making it susceptible to cleavage by strong oxidants.

The selection of an appropriate starting material is critical for the success of any multi-step synthesis. The ideal precursor should have functional groups or substituents that facilitate the introduction of the desired groups in the correct orientation.

For the synthesis of this compound, 2,4,5-trimethylphenol (also known as pseudocumenol) stands out as a highly suitable precursor. Its structure contains the hydroxyl group and three methyl groups arranged in the precise pattern required to yield the target molecule upon oxidation.

Alternative, though more complex, strategies could involve:

Starting with 1,2,4-trimethylbenzene (Pseudocumene): This common industrial chemical can be oxidized to form 1,2,4-benzenetricarboxylic acid (trimellitic acid). However, the subsequent introduction of a hydroxyl group at the 5-position is synthetically challenging due to the strong deactivating effect of the three existing carboxyl groups.

Carboxylation of a Hydroxydimethylbenzoic Acid: A route starting with a simpler phenol, such as 3,4-dimethylphenol, could be envisioned. Oxidation of one methyl group followed by carboxylation reactions like the Kolbe-Schmitt reaction could be explored. wikipedia.org However, controlling the regioselectivity of subsequent functionalization steps on a polysubstituted ring would be difficult.

Given these considerations, the oxidation of 2,4,5-trimethylphenol remains the most theoretically sound and efficient de novo pathway.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry principles can be applied to the proposed synthesis of this compound to reduce waste, avoid hazardous reagents, and improve energy efficiency.

The selective oxidation of toluene, a related alkylarene, has been successfully demonstrated under solvent-free conditions using immobilized nanocatalysts. mdpi.com This approach could potentially be adapted for the oxidation of 2,4,5-trimethylphenol. A solvent-free reaction would involve mixing the solid precursor with a solid-supported catalyst and conducting the oxidation using a gaseous oxidant like air or pure oxygen at elevated temperatures. This method drastically reduces solvent waste, which is a major contributor to the environmental impact of chemical processes.

Instead of using stoichiometric amounts of strong oxidants like KMnO₄, which generates significant manganese dioxide waste, catalytic methods are a greener alternative.

Heterogeneous Catalysis: Vanadia-titania (V₂O₅-TiO₂) catalysts are used industrially for the gas-phase oxidation of o-xylene to phthalic anhydride. nih.govresearchgate.net A similar heterogeneous catalytic system could be developed to oxidize 2,4,5-trimethylphenol using air as the oxidant. This would offer high atom economy and allow for easy separation and potential reuse of the catalyst. Other potential catalysts include manganese oxides (Mn₃O₄) immobilized on supports like carbon nanotubes. mdpi.com

Phase-Transfer Catalysis (PTC): For liquid-phase oxidations, phase-transfer catalysis can enhance reaction rates and efficiency. researchgate.net Using a phase-transfer catalyst, such as a quaternary ammonium salt, allows the transport of the permanganate ion from the aqueous phase into an organic phase containing the substrate. fzgxjckxxb.comresearchgate.net This can enable the reaction to proceed under milder conditions (lower temperatures) and potentially with a reduced amount of oxidant, thereby minimizing waste and energy consumption.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, careful optimization of the reaction parameters is essential. Focusing on the proposed pathway of 2,4,5-trimethylphenol oxidation, several factors can be systematically varied.

Temperature and Reaction Time: The oxidation of alkylbenzenes typically requires elevated temperatures. However, the temperature must be carefully controlled to prevent side reactions and degradation of the product. The optimal temperature and reaction time would need to be determined experimentally to achieve maximum conversion without significant product loss.

pH Control: The permanganate oxidation of alkylarenes is usually performed under basic conditions. The pH of the reaction medium can influence the reactivity of the oxidant and the stability of the product. Maintaining an optimal pH throughout the reaction is important for achieving high yields.

The following interactive table illustrates a hypothetical optimization study for the permanganate oxidation of 2,4,5-trimethylphenol. The data represents plausible outcomes based on established chemical principles, where varying key parameters can significantly impact the reaction yield.

| Experiment ID | Substrate Concentration (M) | KMnO₄/Substrate Molar Ratio | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | 0.1 | 9.0 | 80 | 8 | 65 |

| 2 | 0.1 | 12.0 | 80 | 8 | 78 |

| 3 | 0.1 | 12.0 | 95 | 8 | 85 |

| 4 | 0.1 | 12.0 | 110 | 8 | 72 |

| 5 | 0.1 | 12.0 | 95 | 12 | 88 |

| 6 | 0.2 | 12.0 | 95 | 12 | 83 |

This table contains simulated data for illustrative purposes.

This systematic approach allows for the identification of the optimal conditions that balance reaction rate, conversion, and selectivity, ultimately leading to an enhanced yield of the desired product.

Isomeric Purity and Separation Techniques in Synthesis

The synthesis of this compound presents significant challenges in achieving high isomeric purity. The substitution pattern of the benzene (B151609) ring, with one hydroxyl and three carboxyl groups in close proximity, allows for the formation of several structural isomers during synthesis. The specific isomeric impurities encountered are highly dependent on the chosen synthetic pathway.

A plausible synthetic route to this compound involves the oxidation of a substituted aromatic hydrocarbon, such as 5-hydroxy-1,2,4-trimethylbenzene, or the hydroxylation of benzene-1,2,4-tricarboxylic acid (trimellitic acid). Each of these routes can lead to a mixture of isomers that require sophisticated separation techniques to isolate the desired product.

Potential Isomeric Impurities

During the synthesis of this compound, several positional isomers can be formed. The primary isomeric impurities would be other hydroxybenzenetricarboxylic acids with different substitution patterns. The specific isomers formed would depend on the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

For instance, in a hypothetical hydroxylation of trimellitic acid, the position of the incoming hydroxyl group would be influenced by the directing effects of the three carboxyl groups. While the 1,2,4-substitution pattern of the carboxyl groups creates a complex electronic environment, the formation of isomers with the hydroxyl group at positions 3 or 6 is conceivable.

A data table of potential isomeric impurities is presented below:

| Compound Name | IUPAC Name | Potential Origin |

| 3-Hydroxybenzene-1,2,4-tricarboxylic acid | 3-Hydroxy-1,2,4-benzenetricarboxylic acid | Potential byproduct of trimellitic acid hydroxylation |

| 6-Hydroxybenzene-1,2,4-tricarboxylic acid | 6-Hydroxy-1,2,4-benzenetricarboxylic acid | Potential byproduct of trimellitic acid hydroxylation |

| 4-Hydroxybenzene-1,2,3-tricarboxylic acid | 4-Hydroxy-1,2,3-benzenetricarboxylic acid | Isomer with a different carboxyl group arrangement |

| 2-Hydroxybenzene-1,3,5-tricarboxylic acid | 2-Hydroxy-1,3,5-benzenetricarboxylic acid | Isomer with a different carboxyl group arrangement |

Separation Techniques

Achieving high isomeric purity of this compound necessitates the use of advanced separation techniques. The similarity in the physical and chemical properties of the isomers, such as solubility and pKa values, makes their separation a formidable task.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of isomeric mixtures of aromatic carboxylic acids. The choice of the stationary phase and mobile phase is critical for achieving optimal separation.

Reversed-Phase HPLC: This is the most common mode of HPLC used for the separation of polar organic compounds. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water, acetonitrile (B52724), or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid). The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The elution order will depend on the relative hydrophobicity of the isomers.

Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica) is used with a nonpolar mobile phase (e.g., hexane, ethyl acetate). This technique can be effective for separating isomers with different polarities.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since the target compound and its isomers are polycarboxylic acids, their charge will be pH-dependent. By carefully controlling the pH of the mobile phase, it is possible to achieve separation based on the slight differences in the pKa values of the isomeric acids.

A summary of HPLC conditions that could be adapted for the separation of hydroxybenzenetricarboxylic acid isomers is provided in the table below:

| HPLC Mode | Stationary Phase | Mobile Phase Example | Separation Principle |

| Reversed-Phase | C18-silica | Water/Acetonitrile/Formic Acid | Differential hydrophobicity |

| Normal-Phase | Silica | Hexane/Ethyl Acetate | Differential polarity |

| Ion-Exchange | Anion-exchange resin | Aqueous buffer with a salt gradient | Differential charge at a specific pH |

Fractional Crystallization

Fractional crystallization is a traditional yet effective method for purifying solid compounds. This technique relies on the differences in the solubility of the isomers in a particular solvent at different temperatures. By carefully selecting the solvent and controlling the cooling rate, it is possible to selectively crystallize the desired isomer, leaving the impurities in the mother liquor.

The choice of solvent is crucial for successful fractional crystallization. Ideal solvents are those in which the target compound has a high solubility at an elevated temperature and a low solubility at a lower temperature, while the isomeric impurities have different solubility profiles.

Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing irreversible adsorption of the analytes. This method is particularly suitable for the separation of polar compounds like phenolic acids. In CCC, two immiscible liquid phases are used, one as the stationary phase and the other as the mobile phase. The separation is based on the differential partitioning of the isomers between the two liquid phases.

Advanced Structural Characterization and Spectroscopic Elucidation of 5 Hydroxybenzene 1,2,4 Tricarboxylic Acid and Its Complexes

Single-Crystal X-ray Diffraction Analysis of 5-Hydroxybenzene-1,2,4-tricarboxylic Acid and Its Metal Complexes

Studies on related aromatic carboxylic acids, such as 3,3',4,4'-biphenyltetracarboxylic acid, reveal how these molecules crystallize. For instance, a supermolecular compound formed with Zn(II) was found to crystallize in the triclinic system with the P-1 space group. researchgate.net Similarly, analysis of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, another complex heterocyclic structure, showed crystallization in the triclinic system (P-1 space group), with the unit cell containing four molecules. mdpi.com The precise crystal system and space group for this compound would be determined by growing a suitable single crystal and analyzing its diffraction pattern. For example, 5-chloro-7-azaindole-3-carbaldehyde was found to crystallize in the monoclinic system, space group P21/c. mdpi.com This highlights that even minor changes in molecular structure can lead to different crystal packing arrangements.

The structural analysis of metal complexes is also crucial. A Nickel(II) complex with a thiosemicarbazone derivative crystallized in the orthorhombic system with an Iba2 space group, revealing a distorted square planar geometry around the metal center. nih.gov Such detailed structural information, including unit cell parameters and molecular geometry, is foundational for understanding the properties of these materials. mdpi.comnih.gov

This table provides examples of crystallographic data from related compounds to illustrate typical parameters obtained from single-crystal X-ray diffraction analysis.

| Compound/Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

| [Zn(H₂O)₆]·(C₁₆H₈O₈) | Triclinic | P-1 | 0.65484 | 0.79388 | 0.96812 | 76.29 | 97.46 | 82.59 | researchgate.net |

| Substituted 1,2,4-Triazolo[...]indole (Cpd 3) | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 100.501 | 98.618 | 103.818 | mdpi.com |

| Ni(II)-Thiosemicarbazone Complex | Orthorhombic | Iba2 | 16.889 | 15.777 | 15.777 | 90 | 90 | 90 | nih.gov |

| 5-Chloro-7-azaindole-3-carbaldehyde | Monoclinic | P21/c | 3.82810 | 12.7330 | 15.9167 | 90 | 94.539 | 90 | mdpi.com |

The coordination behavior of this compound is dictated by its multiple functional groups: three carboxylic acid groups and one hydroxyl group. These groups can deprotonate to form carboxylate and phenolate (B1203915) anions, which act as binding sites for metal ions. Carboxylate groups are particularly versatile and can adopt various coordination modes, including monodentate, bidentate (chelating or bridging), and polydentate fashions. nih.gov

The specific coordination mode depends on several factors, including the nature of the metal ion, the pH of the reaction medium (which controls the deprotonation state of the ligand), and the presence of other ligands. nih.gov For instance, in complexes with s-block metals where bonding is primarily ionic, the carboxylate groups may bind to multiple metal centers. nih.gov In contrast, with transition metals that form directional coordinate bonds, monodentate coordination is often favored. nih.gov

The geometry of the resulting metal complex is a direct consequence of the coordination number of the central metal ion. libretexts.org Common geometries include:

Four-coordinate: Tetrahedral or square planar. libretexts.org

Five-coordinate: Trigonal bipyramidal or square pyramidal. libretexts.orgresearchgate.net

Six-coordinate: Octahedral, which is very common for many transition metal complexes. libretexts.orgresearchgate.net

In pyridine-containing hydrazone complexes, for example, Co(II) and Cu(II) ions were found to be six-coordinated, adopting a distorted octahedral geometry. researchgate.net A Nickel(II) complex with a bidentate ligand displayed a distorted square planar geometry. nih.gov The steric and electronic properties of the 5-hydroxybenzene-1,2,4-tricarboxylate ligand, with its multiple binding sites, allow for the formation of a wide array of coordination geometries, including mononuclear complexes and multidimensional coordination polymers. nih.gov

Supramolecular interactions are the non-covalent forces that dictate how molecules assemble in the solid state. For this compound, hydrogen bonding is a dominant interaction. Strong O-H···O hydrogen bonds can form between the carboxylic acid groups of adjacent molecules, often leading to the formation of dimers or extended chains. mdpi.comcrystallography.net The hydroxyl group can also participate as both a hydrogen bond donor and acceptor.

The interplay of these varied interactions—strong hydrogen bonds, π–π stacking, and weaker van der Waals forces—governs the final crystal architecture, leading to the formation of layered structures or complex three-dimensional networks. nih.govnih.gov

Vibrational Spectroscopy for Mechanistic Insights and Ligand-Binding Studies (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the coordination environment of ligands in metal complexes. mdpi.comresearchgate.net The spectra provide a molecular fingerprint based on the vibrational modes of the atoms. nih.gov

For this compound, the key vibrational bands include:

O-H Stretching: A broad band in the FT-IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H groups in the carboxylic acids. The phenolic O-H stretch would also appear in this region.

C=O Stretching: The carbonyl stretch of the carboxylic acid group is expected to produce a strong, sharp band in the FT-IR spectrum, typically around 1700 cm⁻¹. In a study of a related chloro-azaindole-carbaldehyde, this band was observed at 1653 cm⁻¹ (IR) and 1663 cm⁻¹ (Raman). mdpi.com

C-O Stretching and O-H Bending: These vibrations typically appear in the 1200-1450 cm⁻¹ region.

Aromatic Ring Vibrations: C-C stretching vibrations within the benzene (B151609) ring usually occur in the 1400-1650 cm⁻¹ range. mdpi.com

Upon coordination to a metal ion, the vibrational frequencies of the ligand are expected to shift. The most significant changes are typically observed for the carboxylate groups. When a carboxylic acid deprotonates to form a carboxylate anion and coordinates to a metal, the C=O stretching vibration (ν(C=O)) is replaced by two new bands: the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations, typically found around 1550-1620 cm⁻¹ and 1380-1440 cm⁻¹, respectively. The separation between these two frequencies (Δν = ν_as - ν_s) can provide valuable information about the coordination mode of the carboxylate group.

This table shows representative frequency ranges for key functional groups found in this compound and similar molecules.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Ref |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad | Weak | |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Strong | mdpi.com |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong | Medium-Strong | mdpi.com |

| COO⁻ Asymmetric Stretch | 1550-1620 | Strong | Weak | |

| C-C Stretch (Aromatic Ring) | 1400-1650 | Medium-Strong | Medium-Strong | mdpi.com |

| COO⁻ Symmetric Stretch | 1380-1440 | Strong | Weak | |

| C-O Stretch / O-H Bend | 1210-1440 | Strong | Medium |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure Elucidation (e.g., 2D NMR, Solid-State NMR of complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the structure of molecules in both solution and solid states. ipb.pt For this compound, ¹H and ¹³C NMR provide fundamental information about the chemical environment of each unique proton and carbon atom.

In the ¹H NMR spectrum, one would expect to see signals for the two aromatic protons on the benzene ring, a signal for the phenolic hydroxyl proton, and a signal for the carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons would confirm their substitution pattern. The hydroxyl and carboxylic acid protons often appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the carboxyl carbons, the hydroxyl-substituted carbon, and the other aromatic carbons.

High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for confirming the elemental composition of a compound and investigating its fragmentation behavior. pnnl.gov Using techniques like Electrospray Ionization (ESI), which is a soft ionization method well-suited for polar molecules like carboxylic acids, it is possible to generate intact molecular ions. pnnl.gov

For this compound, analysis in negative ion mode ESI would be expected to show a prominent peak for the deprotonated molecule, [M-H]⁻. The high mass accuracy of HRMS allows for the determination of the molecular formula by comparing the experimental mass to the theoretical mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. nih.govkobv.de For aromatic carboxylic acids, characteristic fragmentation patterns often involve the neutral loss of small molecules. nih.govmdpi.com For the [M-H]⁻ ion of this compound, expected fragmentation pathways would include:

Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for carboxylic acids. nih.gov Sequential losses of CO₂ from the three carboxyl groups are likely.

Loss of H₂O (18 Da): Loss of a water molecule is also a common fragmentation event.

By analyzing the masses of the fragment ions, the fragmentation pathway can be elucidated, providing further structural confirmation. kobv.demdpi.com For example, the fragmentation of TMS-derivatized organic acids shows that the position of decarboxylation can be specific, such as the cleavage at the C1 position in malic acid. nih.gov This detailed analysis helps in the structural verification of the parent molecule and its metabolites or degradation products. kobv.de

This table outlines the expected high-resolution mass spectrometry data for the parent compound and its primary fragments in negative ion mode.

| Ion Formula | Description | Calculated m/z |

| [C₉H₅O₇]⁻ | [M-H]⁻ | 225.0039 |

| [C₈H₅O₅]⁻ | [M-H - CO₂]⁻ | 181.0137 |

| [C₇H₅O₃]⁻ | [M-H - 2CO₂]⁻ | 137.0239 |

| [C₉H₃O₆]⁻ | [M-H - H₂O]⁻ | 207.0000 |

| [C₈H₃O₄]⁻ | [M-H - H₂O - CO₂]⁻ | 163.0031 |

In-Depth Article on this compound Unattainable Due to Scarcity of Research

A comprehensive and scientifically detailed article focusing on the coordination chemistry and application of this compound in Metal-Organic Frameworks (MOFs) cannot be generated at this time. Extensive searches of scientific databases and literature have revealed a significant lack of published research specifically utilizing this compound as a ligand for the synthesis of coordination polymers and MOFs.

While the compound this compound is a known chemical entity, it does not appear to be a commonly employed building block in the field of crystal engineering and MOF development. Research in this area is heavily concentrated on other, more symmetrical or commercially available polycarboxylic acids.

The user-requested outline, which includes detailed sections on:

Design principles for novel metal complexes

Self-assembly processes and crystal engineering

Tuning of MOF topology and porosity

The impact of different metal centers

Specific applications of derived MOFs

The field of Metal-Organic Frameworks is vast, with researchers primarily utilizing a range of other ligands to build these porous materials. These include:

Benzene-1,4-dicarboxylic acid (terephthalic acid) : Used in the iconic MOF-5 structure.

Benzene-1,3,5-tricarboxylic acid (trimesic acid, BTC) : A foundational ligand for many well-known MOFs like HKUST-1. rsc.orgsigmaaldrich.com

Benzene-1,2,4,5-tetracarboxylic acid : Another common choice for creating robust frameworks.

The functional groups on a ligand, such as the hydroxyl (-OH) and multiple carboxylate groups on this compound, offer potential for complex coordination. In theory, the hydroxyl group could provide an additional coordination site or be used for post-synthetic modification. The irregular substitution pattern of the carboxyl groups could lead to lower symmetry and potentially novel network topologies compared to more symmetrical isomers like trimesic acid.

However, without experimental data and peer-reviewed studies, any discussion on design principles, self-assembly behavior, or the resulting MOF properties would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, it is not possible to provide a fact-based article as requested. Further research and publication by the scientific community would be required before such a document could be authored.

Coordination Chemistry and Metal Organic Frameworks Mofs Research

Applications of 5-Hydroxybenzene-1,2,4-tricarboxylic Acid-Derived MOFs in Advanced Research

Catalytic Activity of MOFs

There is no available research on the catalytic activity of MOFs synthesized from this compound.

Photocatalysis and Photodegradation Mechanisms

Information regarding photocatalysis using MOFs based on this specific linker is not available in the current scientific literature.

Heterogeneous Catalysis in Organic Transformations

No studies have been published on the use of MOFs with this compound as heterogeneous catalysts in organic transformations.

Gas Adsorption and Separation Studies in MOFs

There are no documented studies on the gas adsorption or separation properties of MOFs constructed with this compound.

Luminescent Properties and Optoelectronic Applications of MOFs

The luminescent or optoelectronic properties of MOFs derived from this compound have not been reported.

Advanced Sensing Capabilities of MOFs (e.g., chemical sensors)

There is no available data on the use of MOFs from this linker for chemical sensing applications.

Polymer Science and Functional Material Development

5-Hydroxybenzene-1,2,4-tricarboxylic Acid as a Monomer in Polymer Synthesis

As a monomer, this compound offers a platform for designing polymers with tailored properties. Its aromatic core contributes to thermal stability and rigidity, characteristics sought after in high-performance polymers.

This compound is a prime candidate for producing polyesters and copolyesters through polycondensation reactions. The three carboxylic acid groups can react with diols or polyols, while the phenolic hydroxyl group can react with diacids or their derivatives. This tetra-functionality enables the creation of hyperbranched or cross-linked polyester (B1180765) networks.

The synthesis can be performed through established methods such as melt polycondensation, where the monomers are heated together, often in the presence of a catalyst, to drive the esterification reaction and remove the water byproduct. jku.at The reaction conditions, including temperature, pressure, and catalyst choice, would be critical in controlling the polymer's final structure and molecular weight. For instance, reacting it with a diol like 1,6-hexanediol (B165255) could lead to a three-dimensional network. The resulting polyesters are expected to exhibit high thermal stability due to their aromatic nature, a feature common in polyesters derived from aromatic carboxylic acids. researchgate.net

| Monomer | Functional Groups | Potential Polymer Structure | Reference Principle |

|---|---|---|---|

| This compound | 3x Carboxyl, 1x Hydroxyl | Cross-linked / Hyperbranched | Based on its structure |

| Glycerol | 3x Hydroxyl | Cross-linked / Branched | researchgate.net |

| Dimethylolpropionic acid (DMPA) | 2x Hydroxyl, 1x Carboxyl | Linear with pendant carboxyl groups | jku.at |

| Citric Acid | 3x Carboxyl, 1x Hydroxyl | Cross-linked / Branched | aalto.fi |

The trifunctional carboxylic acid nature of this compound makes it an effective cross-linking agent for other polymers. It can form ester linkages with polymers containing hydroxyl groups, such as cellulose, polyvinyl alcohol, or certain polyesters. This process enhances the mechanical strength, thermal stability, and solvent resistance of the original polymer by creating a robust three-dimensional network.

The principle is similar to the use of other poly(carboxylic acids) like 1,2,3,4-butanetetracarboxylic acid (BTCA) and citric acid, which are used to cross-link cellulosic fibers to control properties like fibrillation. aalto.fi The cross-linking reaction typically requires a curing step at an elevated temperature to facilitate the formation of ester bonds between the acid groups of the cross-linker and the hydroxyl groups of the polymer chains. aalto.fi The resulting network's density and properties can be tuned by adjusting the concentration of the cross-linking agent and the curing conditions.

Fabrication of Advanced Materials with this compound

The unique geometry and functionality of this monomer allow for its use in the bottom-up fabrication of highly ordered, advanced materials.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov The design of COFs relies on the specific geometry of the monomers. With its three carboxyl groups arranged asymmetrically on a benzene (B151609) ring, this compound can be envisioned as a C3-symmetric or pseudo-C3-symmetric node for COF synthesis.

In a typical synthesis, a C3-symmetric monomer is reacted with a linear C2-symmetric linker to produce a hexagonal porous framework. nih.govresearchgate.net While reactions involving carboxylic acids can be more challenging for forming highly crystalline COFs compared to boronic acids or aldehydes, they are actively being explored. The hydroxyl group on the monomer could further functionalize the pores of the resulting COF, potentially enhancing its selectivity for gas adsorption or providing sites for catalytic activity.

| Material Type | Potential Co-Reactant | Synthesis Method | Key Principle |

|---|---|---|---|

| Cross-linked Polyester | 1,6-Hexanediol (Diol) | Melt Polycondensation | Network formation via esterification jku.at |

| Covalent Organic Framework (COF) | 1,4-Diaminobenzene (Linear Linker) | Solvothermal Synthesis | Formation of porous crystalline structure nih.govresearchgate.net |

| Functional Polymer Composite | Cellulose Fibers (Filler) | Surface treatment / Curing | Interfacial bonding via cross-linking aalto.fi |

Functional polymer composites are materials where a polymer matrix is combined with a filler to achieve properties not attainable by either component alone. nih.gov this compound can be used to create such composites in several ways. It can be used to functionalize the surface of inorganic or organic fillers (e.g., silica, cellulose) by forming covalent bonds. This surface modification improves the interfacial adhesion between the filler and the polymer matrix, leading to enhanced mechanical properties.

Alternatively, it can be incorporated directly into the polymer matrix as a comonomer. The pendant hydroxyl and unreacted carboxyl groups can then serve as active sites, imparting functionality to the composite for applications such as sensing, catalysis, or creating materials with tailored surface properties like hydrophilicity.

Investigation of Polymerization Mechanisms and Kinetics

While specific kinetic studies on the polymerization of this compound are not extensively documented in the reviewed literature, the general principles of step-growth polymerization apply. The kinetics of polyesterification would be influenced by factors such as monomer concentration, temperature, and the presence and type of catalyst.

The polymerization kinetics can be complex due to the different reactivities of the functional groups. The three carboxylic acid groups have different steric environments and are influenced differently by the electron-donating hydroxyl group, which could cause them to react at different rates. Similarly, the phenolic hydroxyl group has a different reactivity compared to an aliphatic alcohol. Understanding these kinetic nuances would be crucial for controlling the polymer's architecture, such as the degree of branching and the final molecular weight distribution. Techniques like differential scanning calorimetry (DSC) can be employed to monitor the polymerization kinetics by measuring the heat flow during the reaction. researchgate.net

Catalysis and Reaction Engineering of this compound: A Review of Current Research

This article, therefore, outlines the established principles of catalysis and reaction engineering that would theoretically apply to this compound, based on the known functionalities of similar molecules. The potential roles and strategies discussed herein are extrapolations based on the catalytic behavior of analogous compounds and functional groups.

Supramolecular Assemblies and Co Crystallization Studies

Hydrogen Bonding Networks and Architectures

The foundation of the supramolecular chemistry of 5-Hydroxybenzene-1,2,4-tricarboxylic acid is its capacity to form extensive and robust hydrogen-bonding networks. The carboxylic acid groups can form well-known dimeric synthons or catemeric chains, while the hydroxyl group can also participate as both a donor and acceptor. The interplay between these groups, along with their specific placement on the aromatic ring, allows for the creation of diverse and high-dimensional architectures.

Studies on analogous polycarboxylic acids provide insight into the potential hydrogen-bonding patterns. For instance, co-crystallization of benzene-1,2,4,5-tetracarboxylic acid with different organic bases like 4,4'-bipyridyl or hexamethylenetetramine has been shown to produce complex salts with distinct supramolecular structures. nih.gov In these examples, strong O-H···N and N-H···O hydrogen bonds link the components into chains or discrete aggregates. nih.gov These primary networks can be further interconnected by weaker C-H···O interactions, resulting in complex three-dimensional frameworks. nih.gov Similarly, co-crystals involving other hydroxy- and carboxyl-containing compounds demonstrate the predictable formation of hydrogen bonds between the carbonyl group of one molecule and the carboxyl or hydroxyl groups of a co-former. nih.gov The self-assembly of 1,3,5-benzenetricarboxylic acid with 1,3,5-trihydroxybenzene, for example, results in a planar rosette-shaped structure held together by both O–H···O and C–H···O hydrogen bonds. rsc.org

For this compound, these principles suggest that it can form layered, chain, or complex 3D structures depending on the chosen co-former. The combination of strong carboxyl-carboxyl, carboxyl-hydroxyl, and carboxyl-co-former hydrogen bonds, supplemented by C-H···O and aromatic π-π stacking interactions, governs the final crystal packing.

Table 1: Common Hydrogen Bond Synthons in Carboxylic Acid Co-crystals

| Synthon Type | Interacting Groups | Resulting Motif | Reference |

|---|---|---|---|

| Homosynthon | Carboxylic Acid – Carboxylic Acid | Centrosymmetric Dimer (R²₂(8) graph set) | acs.org |

| Heterosynthon | Carboxylic Acid – Pyridine | O-H···N interaction | nih.govnih.gov |

| Heterosynthon | Carboxylic Acid – Amide | O-H···O and N-H···O interactions | nih.gov |

| Heterosynthon | Hydroxyl – Pyridine | O-H···N interaction | nih.gov |

Host-Guest Chemistry and Inclusion Complexes

Host-guest chemistry involves the encapsulation of one molecule (the guest) within a cavity or framework of another molecule or assembly of molecules (the host). The unique electronic and structural features of this compound allow it to potentially act as both a guest and a component in a host framework.

While specific studies on this compound are limited, research on similar molecules provides a clear precedent. Cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic acids. thno.orgnih.gov For example, 3,5-dihydroxybenzoic acid has been shown to form a 1:1 inclusion complex with β-cyclodextrin, where the aromatic ring and its hydroxyl groups are situated within the CD cavity, while the more polar carboxyl group remains near the hydrophilic rim. researchgate.net This type of complexation is driven by hydrophobic and van der Waals interactions. thno.org Given its aromatic core and multiple functional groups, this compound could be expected to form similar inclusion complexes with cyclodextrins or other macrocyclic hosts like pillararenes, which are known to bind guests through a combination of hydrophobic effects and hydrogen bonding. aalto.fi

Conversely, the self-assembly of this compound through hydrogen bonding could create porous frameworks capable of hosting smaller guest molecules. The formation of such inclusion complexes can significantly alter the physicochemical properties of the guest, a principle widely used in pharmaceuticals and materials science. thno.orgnih.gov

Tuning Supramolecular Structures through Molecular Components

This principle is well-demonstrated in the literature. For example, co-crystallization of benzene-1,2,4,5-tetracarboxylic acid with 4,4'-bipyridyl results in a three-dimensional framework, whereas using hexamethylenetetramine as the co-former leads to discrete three-molecule aggregates that assemble into a "molecular staircase" structure. nih.gov The choice of the co-former directly dictates the geometry and dimensionality of the final assembly. Similarly, studies with benzene-1,3,5-tricarboxylic acid have shown that using a variety of substituted pyrazoles as co-formers provides a driving force for the directed assembly of diverse supramolecular frameworks, where the host acid adjusts its structure to accommodate the different guests. rsc.org The use of different dicarboxylic acids as co-formers has also been shown to be an effective strategy for tuning the properties of resulting co-crystals. researchgate.net

By selecting co-formers with specific functional groups (e.g., pyridyls, amides, other hydroxyls) and varying their steric bulk and geometry, one can systematically control the supramolecular synthons that form with this compound, thereby tuning the final architecture.

Table 2: Examples of Supramolecular Tuning with Benzene (B151609) Polycarboxylic Acids

| Primary Acid | Co-former | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Benzene-1,2,4,5-tetracarboxylic acid | 4,4'-Bipyridyl | 3D framework via O-H···N, N-H···O, and C-H···O bonds | nih.gov |

| Benzene-1,2,4,5-tetracarboxylic acid | Hexamethylenetetramine | Molecular staircase built from three-molecule aggregates | nih.gov |

| Benzene-1,3,5-tricarboxylic acid | Substituted Pyrazoles | Varied frameworks based on pyrazole (B372694) substituent | rsc.org |

Self-Assembly Processes and Directed Crystal Growth

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, the primary driving force for self-assembly is the formation of predictable hydrogen bonds. rsc.org This process can be guided to achieve specific crystal forms or co-crystals through various directed growth techniques.

Common methods for achieving directed crystal growth and co-crystallization include:

Solvent Evaporation: This is a widely used and reliable technique where the target compound and a co-former are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of high-quality co-crystals. acs.orgnih.gov The choice of solvent can be critical as it can influence the resulting crystal packing.

Grinding/Mechanochemistry: Solid-state grinding, sometimes with a small amount of liquid (liquid-assisted grinding or LAG), is an efficient and environmentally friendly method to produce co-crystals. nih.govnih.gov Mechanical force is used to initiate the formation of supramolecular synthons between the solid reactants.

Slurrying: In this method, the compound and co-former are suspended in a solvent in which they are sparingly soluble. The mixture is stirred over time, allowing the thermodynamically most stable co-crystal phase to form. nih.gov

These techniques leverage the inherent self-assembly properties of molecules like this compound, guiding their organization into well-defined crystalline solids with tailored structures and properties. For instance, the solid-state self-assembly of trimesic acid and phloroglucinol (B13840) generates a highly ordered, non-interpenetrating planar mosaic motif, demonstrating how simple components can form complex, directed structures. rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of organic molecules. By calculating the electron density, DFT can determine the molecule's optimized geometry, total energy, and various electronic properties.

Studies on related molecules, like other hydroxybenzene and benzoic acid derivatives, consistently employ DFT methods, often with functionals such as B3LYP or M06-2X and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net For 5-Hydroxybenzene-1,2,4-tricarboxylic acid, DFT calculations would reveal how the hydroxyl and three carboxyl groups influence the electronic distribution across the benzene (B151609) ring. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Predicted Electronic Properties from DFT (Illustrative for a Hydroxybenzoic Acid Derivative)

| Parameter | Description | Typical Predicted Value (a.u.) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | Varies based on molecule |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -0.25 to -0.35 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -0.05 to -0.15 |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity. | ~ 0.15 to 0.25 |

| Dipole Moment (µ) | A measure of the polarity of the molecule. | ~ 2.0 to 5.0 Debye |

Note: This table is illustrative, based on general findings for similar compounds. Actual values for this compound would require specific calculation.

DFT calculations are instrumental in predicting vibrational spectra (FT-IR and Raman). By computing the second derivatives of the energy with respect to atomic displacements, vibrational frequencies can be calculated. researchgate.net These theoretical frequencies are often scaled by a factor to correct for anharmonicity and basis set limitations, allowing for a direct comparison with experimental spectra. This process aids in the assignment of specific vibrational modes to the corresponding functional groups (O-H, C=O, C-O, C=C) within the molecule. Such analysis would be crucial for confirming the structure of this compound and understanding its intramolecular hydrogen bonding network.

Organic molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optical devices. icm.edu.plnih.gov DFT is the primary tool for predicting these properties by calculating the molecule's response to an external electric field. Key NLO parameters include the electric dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.netnih.gov

For this compound, the presence of both an electron-donating hydroxyl group and electron-withdrawing carboxyl groups on the benzene ring could lead to significant intramolecular charge transfer and, consequently, notable NLO behavior. DFT calculations would quantify the components of the polarizability and hyperpolarizability tensors to predict its potential as an NLO material. nih.gov

Table 2: Predicted Non-Linear Optical (NLO) Parameters (Illustrative)

| Parameter | Description |

|---|---|

| ⟨α⟩ (esu) | Average linear polarizability. |

| βtot (esu) | Total first hyperpolarizability. |

| γ (esu) | Second hyperpolarizability. |

Note: The magnitude of these parameters for this compound would be determined via specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions over time. mdpi.com

For this compound, MD simulations would be particularly useful for understanding its conformational flexibility, especially the rotation of the carboxyl and hydroxyl groups. biorxiv.org In a solution, MD can model how the molecule interacts with solvent molecules, revealing details about its solvation shell and hydrogen bonding network with the solvent. nih.gov Such simulations, often using force fields like GROMOS or AMBER, can predict how the molecule behaves in different environments, which is crucial for understanding its solubility and aggregation tendencies. researchgate.netmdpi.com Analysis of the simulation trajectory can reveal the stability of intramolecular hydrogen bonds versus intermolecular interactions with surrounding molecules. nih.gov

Quantum Chemical Analysis of Reaction Mechanisms and Intermediates

Understanding the reactivity of this compound, including its decomposition pathways or its role in chemical reactions, requires a quantum chemical analysis of potential reaction mechanisms. DFT calculations are used to map the potential energy surface of a reaction, identifying transition states and reaction intermediates. rsc.org

For instance, the antioxidant potential of a phenolic compound can be assessed by calculating the bond dissociation enthalpy (BDE) of its phenolic O-H bond, which is a key parameter in the hydrogen atom transfer (HAT) mechanism. researchgate.net By calculating the activation energies and reaction enthalpies for various potential pathways, researchers can predict the most likely reaction mechanisms. This would be valuable for understanding the stability of this compound under different conditions and its potential role as a chemical intermediate.

Molecular Electrostatic Potential (MEP) and Non-Covalent Interaction (NCI) Analysis

The Molecular Electrostatic Potential (MEP) map is a visualization tool derived from DFT calculations that illustrates the charge distribution of a molecule. The MEP surface is colored according to its electrostatic potential value, with red indicating regions of negative potential (rich in electrons, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, and positive potential around the hydrogen atoms of these groups.

Non-Covalent Interaction (NCI) analysis is a more recent computational technique used to visualize and characterize weak, non-covalent interactions within and between molecules. scispace.comwikipedia.org Based on the electron density (ρ) and its reduced gradient (s), NCI analysis generates 3D isosurfaces that highlight different types of interactions. wikipedia.org

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue or green discs between the interacting atoms.

Weak, attractive interactions (e.g., van der Waals forces) appear as broader, greener surfaces.

Strong, repulsive interactions (e.g., steric clashes) appear as red areas.

For this compound, NCI analysis would be invaluable for visualizing the intramolecular hydrogen bonds between the adjacent carboxyl and hydroxyl groups, as well as for understanding the intermolecular interactions that dictate its crystal packing. researchgate.netresearchgate.net

Advanced Analytical Methodologies in Research

Chromatographic Separations for Complex Mixtures (e.g., HPLC-MS, GC-MS for derivatives/metabolites in research samples)

The analysis of 5-Hydroxybenzene-1,2,4-tricarboxylic acid, a polar phenolic compound, in complex biological or environmental samples necessitates powerful separation and detection techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Reversed-phase HPLC (RP-HPLC) is a primary method for analyzing phenolic and carboxylic acids. mdpi.com Due to the polar nature of this compound, its retention on standard C18 columns can be challenging. To overcome this, specific chromatographic conditions are optimized. For instance, the mobile phase is often acidified with formic acid or acetic acid to suppress the ionization of the carboxylic acid groups, thereby increasing retention. nih.gov An optimized analytical method using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a mass spectrometer might employ a binary mobile phase system, such as water with 0.2% acetic acid (A) and acetonitrile (B52724) with 0.1% acetic acid (B), run on a gradient. nih.gov

Detection is typically achieved using a mass spectrometer with an electrospray ionization (ESI) source, often operated in negative ion mode, which is highly sensitive for deprotonated acidic compounds like phenols and carboxylic acids. nih.govimrpress.com The mass spectrometer can provide both the mass of the molecular ion ([M-H]⁻) for identification and, through tandem mass spectrometry (MS/MS), produce characteristic fragmentation patterns for unambiguous structural confirmation. mdpi.com For quantitative analysis, dynamic multiple reaction monitoring (dMRM) mode offers excellent sensitivity and linearity, with detection limits potentially reaching the ng/mL level. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal lability. Therefore, a derivatization step is essential to convert the polar hydroxyl and carboxyl functional groups into more volatile and thermally stable esters and ethers. This process is standard for the GC-MS analysis of non-volatile organic compounds like fatty acids. walshmedicalmedia.com The carboxylic acid groups can be esterified, for example, by reaction with a silylating agent or by forming methyl esters. Following derivatization, the resulting compound can be analyzed using a standard GC-MS system, where components are separated based on their boiling points and polarity on the GC column and subsequently identified by their mass spectra. walshmedicalmedia.com

Table 1: Exemplar Chromatographic Conditions for Analysis of Related Phenolic Acids

| Parameter | HPLC-MS / UHPLC-MS | GC-MS (Post-Derivatization) |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | Non-polar or semi-polar capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Gradient of acidified water and organic solvent (e.g., Acetonitrile, Methanol) nih.gov | Inert gas (e.g., Helium, Nitrogen) walshmedicalmedia.com |

| Derivatization | Not typically required, but can be used to improve retention nih.gov | Required (e.g., silylation, methylation) to increase volatility walshmedicalmedia.com |

| Ionization Source | Electrospray Ionization (ESI), negative mode nih.gov | Electron Ionization (EI) |

| Detector | Quadrupole, Time-of-Flight (ToF), or Triple Quadrupole (QqQ) Mass Spectrometer nih.govimrpress.com | Mass Spectrometer (typically a single quadrupole or ion trap) |

| Application | Analysis in aqueous matrices, metabolite profiling, quantification in biological samples. mdpi.comnih.gov | Analysis of volatile derivatives, identification in complex mixtures after extraction and derivatization. walshmedicalmedia.com |

Electrochemical Analysis of Redox Properties and Sensing Mechanisms

The electrochemical behavior of this compound is primarily dictated by the phenolic hydroxyl group, which can undergo oxidation. Techniques like cyclic voltammetry (CV) are employed to study these redox properties. nih.gov

In a typical CV experiment, a voltage is swept between two potentials, and the resulting current is measured. For phenolic compounds, an anodic peak (oxidation peak) is observed during the forward scan, corresponding to the oxidation of the hydroxyl group to a phenoxyl radical. nih.gov The potential at which this peak occurs provides information about the ease of oxidation. The presence of three electron-withdrawing carboxylic acid groups on the benzene (B151609) ring is expected to make the hydroxyl group more difficult to oxidize compared to simpler phenols, thus shifting the oxidation potential to a higher value. The stability and subsequent reactions of the generated phenoxyl radical determine the reversibility of the process, which can be assessed by the presence or absence of a corresponding cathodic (reduction) peak on the reverse scan. The study of related sterically hindered phenols shows that the nature of substituents on the aromatic ring significantly affects the oxidation potentials and the stability of the resulting radicals. nih.gov This analysis is fundamental for applications where the compound might act as an antioxidant or as a redox-active component in electrochemical sensors.

Thermal Analysis Techniques for Stability and Transformation Studies (e.g., TGA, DSC)

Thermal analysis techniques are indispensable for characterizing the stability, melting behavior, and decomposition profile of this compound and the materials synthesized from it.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When applied to this compound, a TGA curve would show the temperature at which decomposition begins. For complex structures like metal-organic frameworks (MOFs) synthesized using this acid as a linker, TGA is used to determine thermal stability and composition. mdpi.comresearchgate.net A typical TGA curve for a MOF may show an initial weight loss corresponding to the removal of guest solvent molecules from the pores, followed by a plateau of stability, and finally, a significant weight loss at higher temperatures due to the decomposition of the organic linker and collapse of the framework. mdpi.com For example, in a study of related MOFs, a first weight loss until 110 °C was attributed to ethanol, and a second step up to 260 °C was assigned to DEF, with the linker's oxidation occurring between 260 and 420 °C. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. mdpi.com For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point, which is reported to occur with decomposition around 241 °C. lookchem.com The shape and onset of the melting peak can provide information about the purity of the compound. nih.gov In addition to melting, DSC can reveal other phenomena like polymorphic transitions, where the crystal structure changes from one form to another, which would appear as an endothermic or exothermic peak before the final melt. uc.edunih.gov When used to analyze polymers or MOFs, DSC can identify the glass transition temperature (for amorphous materials), crystallization events, and the enthalpy associated with melting, providing insight into the material's crystallinity and thermal history. mdpi.comnih.gov

Table 2: Thermal Properties and Analysis Data for this compound and Related Materials

| Analytical Technique | Property Measured | Typical Observation for this compound / Derived MOFs | Reference |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | Endothermic peak at ~241 °C (with decomposition). | lookchem.com |

| DSC | Phase Transitions | Detection of polymorphic changes or glass transitions in derived polymers. | mdpi.comuc.edu |

| TGA | Decomposition Temperature | Onset of mass loss indicates the limit of thermal stability. | researchgate.net |

| TGA | Compositional Analysis (for MOFs) | Stepwise mass loss corresponding to solvent removal and linker degradation. | mdpi.comresearchgate.net |

Advanced Microscopic Techniques for Material Morphology (e.g., SEM, TEM of MOFs/polymers)

When this compound is used as a building block (linker) to synthesize new materials like metal-organic frameworks (MOFs) or polymers, its molecular structure dictates the resulting macroscopic and microscopic properties of the material. Advanced microscopic techniques are essential for visualizing these properties.

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface morphology, crystal shape, and size distribution of synthesized materials. researchgate.net For a MOF synthesized using this compound, SEM images would reveal the external crystal morphology (e.g., cubic, rod-like, or irregular), the degree of uniformity, and the presence of any amorphous material. This is critical for quality control and for understanding how synthesis conditions affect the final product.

Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM and can be used to visualize the internal structure of materials. For MOF or polymer nanoparticles, TEM can reveal the particle size, shape, and, in some cases, the porous network or crystalline lattice fringes. This level of detail is crucial for confirming the nanostructure of the material and ensuring that it has the desired internal architecture for applications such as catalysis or adsorption.

Derivatives and Functionalization of 5 Hydroxybenzene 1,2,4 Tricarboxylic Acid

Synthesis of Functionalized Derivatives (e.g., esters, amides, ethers)

The derivatization of 5-Hydroxybenzene-1,2,4-tricarboxylic acid primarily involves reactions at its carboxylic acid and hydroxyl functional groups. Standard organic synthesis methodologies can be employed to produce a variety of functionalized compounds, including esters, amides, and ethers.

Esterification: The conversion of the carboxylic acid groups into esters is a common strategy to modify the solubility and reactivity of the parent compound. This can be achieved through Fischer-Speier esterification, where the acid is reacted with an alcohol in the presence of an acid catalyst. youtube.com For a tricarboxylic acid like 5-hydroxytrimellitic acid, this reaction can lead to the formation of mono-, di-, or tri-esters, depending on the stoichiometric control of the reactants. The choice of alcohol can introduce a wide range of functional groups, influencing the final properties of the ester derivative.

Amidation: Amide derivatives can be synthesized from the corresponding carboxylic acid groups. A common method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. youtube.com Alternatively, direct condensation of the carboxylic acid with an amine can be achieved using coupling agents. These reactions can produce primary, secondary, or tertiary amides, depending on the nature of the amine used. The resulting amide derivatives often exhibit different solubility and hydrogen-bonding capabilities compared to the parent acid.

Etherification: The phenolic hydroxyl group on the benzene (B151609) ring can be converted into an ether. This is typically achieved through Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. This functionalization can significantly alter the electronic properties and steric hindrance around the aromatic core.

| Derivative Type | General Synthesis Method | Key Reagents | Potential Functional Groups Introduced |

| Esters | Fischer-Speier Esterification | Alcohol, Acid Catalyst | Alkyl, Aryl, etc. |

| Amides | Acyl Chloride Route / Coupling Agent | Thionyl Chloride, Amine / Coupling Agent, Amine | Primary, Secondary, or Tertiary Amine functionalities |

| Ethers | Williamson Ether Synthesis | Base, Alkyl Halide | Alkyl, Aryl ethers |

Exploration of Structure-Property Relationships in Derivatized Compounds

The relationship between the chemical structure of the derivatives of this compound and their resulting properties is a critical area of investigation. By systematically altering the functional groups, researchers can tune properties such as thermal stability, solubility, and mechanical performance for specific applications.

For instance, in the context of polymers, the incorporation of aromatic and rigid monomers like derivatives of 5-hydroxytrimellitic acid can significantly impact the properties of the resulting materials. Polyamides synthesized from aromatic diacids and diamines often exhibit high glass transition temperatures (Tg) and melting points. researchgate.net The specific structure of the ringed comonomers, including isomerism and the nature of substituents, plays a crucial role in determining these properties. researchgate.net

Similarly, the introduction of different functional groups through esterification or amidation can influence the intermolecular interactions within the material. For example, the presence of hydroxyl groups can lead to hydrogen bonding, affecting the crystallinity and mechanical strength of polymers. digitellinc.com Studies on furan-based polyesters derived from hydroxyacids have shown that the asymmetric nature of the monomer unit can increase chain rigidity and lead to a high glass transition temperature due to a high prevalence of non-covalent interchain interactions. digitellinc.com While specific data for 5-hydroxytrimellitic acid derivatives is limited in publicly available literature, these general principles of structure-property relationships in analogous polymer systems provide a framework for predicting their behavior.

Application of Derivatives as Probes or Building Blocks (e.g., for DNA probes research)

The functionalized derivatives of this compound hold potential as building blocks for more complex molecular architectures, including materials for various applications and probes for biological research.

In materials science, these derivatives can serve as monomers for the synthesis of polyesters, polyamides, and other polymers. researchgate.net The trifunctional nature of the parent acid allows for the creation of cross-linked or branched polymer networks, which can lead to materials with enhanced thermal and mechanical properties. For example, derivatives of 5-hydroxymethylfurfural, a related bio-based compound, have been used to synthesize poly(β-thioether esters) with applications as hot melt adhesives. rsc.orgresearchgate.net

While direct applications of this compound derivatives as DNA probes are not extensively documented in available research, the general principles of probe design suggest potential avenues. For a molecule to function as a DNA probe, it typically requires a functionality that can interact with DNA, such as an intercalating group or a moiety capable of specific hydrogen bonding, along with a reporter group (e.g., a fluorophore or a reactive handle for attachment of other labels). The functional groups of derivatized 5-hydroxytrimellitic acid could potentially be modified to incorporate such features.

Biological and Environmental Research Applications Non Clinical Focus

In Vitro Studies on Biomolecular Interactions

Research into the direct biomolecular interactions of 5-Hydroxybenzene-1,2,4-tricarboxylic acid is an emerging field. While studies on this specific molecule are limited, research on structurally similar aromatic carboxylic acids provides insights into its potential activities.

DNA Binding: There is currently no direct evidence from in vitro studies detailing the binding of this compound to DNA. However, studies on other aromatic tricarboxylic acids, such as 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), have demonstrated DNA interaction. Computational modeling and molecular dynamics simulations have shown that H3BTB can bind to the minor groove of the DNA helix. This interaction is characterized by both electrostatic and non-electrostatic contributions. While the substitution pattern and the presence of a hydroxyl group on this compound would influence its specific binding mode and affinity, the potential for such interactions exists due to its structural motifs.

Enzyme Interactions: Direct enzymatic assays on this compound are not widely reported in the literature. However, its role as a synthetic precursor in the development of enzyme inhibitors is documented. For instance, it has been utilized in the synthesis of novel phthalimide (B116566) derivatives that function as inhibitors of the Programmed cell death protein 1/Programmed death-ligand 1 (PD-1/PD-L1) pathway, which is a critical target in immunotherapy. In these studies, this compound serves as a foundational scaffold, which, after several synthetic steps, contributes to the final structure of the active inhibitor. This suggests that the benzene-tricarboxylic acid moiety can be a key structural element for molecules designed to interact with enzyme active sites.

Investigation of Biochemical Pathway Modulation

The influence of this compound on biochemical pathways, such as the tricarboxylic acid (TCA) cycle, is an area of growing interest, though direct studies remain sparse.

Modulation of Glycolysis and Related Pathways: While direct studies on the effect of this compound on glycolysis are not available, its use in the synthesis of inhibitors for 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is noteworthy. PFKFB3 is a key regulatory enzyme in glycolysis. The development of inhibitors from a this compound starting material implies that derivatives of this compound can interact with and modulate key glycolytic enzymes.

Tricarboxylic Acid (TCA) Cycle: The TCA cycle is a fundamental metabolic pathway for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. ttuhsc.eduwikipedia.orgbritannica.com Intermediates of the TCA cycle also serve as precursors for various biosynthetic pathways. ttuhsc.eduresearchgate.net While there is no direct evidence to suggest that this compound directly participates in or modulates the TCA cycle, the degradation of aromatic compounds, including hydroxybenzoic acids, by microorganisms often leads to the formation of intermediates that can enter the TCA cycle. koreascience.kr This indirect link highlights the central role of the TCA cycle in the complete mineralization of such aromatic structures in biological systems.

Environmental Degradation Mechanisms and Pathways of Related Aromatic Compounds

The environmental fate of this compound is not specifically documented, but the degradation of related phenolic and benzoic acid compounds by microorganisms has been extensively studied. These studies provide a model for its likely environmental breakdown.

Phenolic compounds are common in industrial wastewater and as natural products in soil. nih.govnih.gov Their biodegradation is a key environmental process, primarily carried out by bacteria and fungi. nih.gov The general strategy for the microbial degradation of aromatic compounds involves initial hydroxylation of the benzene (B151609) ring, followed by ring cleavage. koreascience.krresearchgate.net

Key Steps in the Biodegradation of Related Aromatic Compounds:

| Step | Description | Key Enzymes | Resulting Intermediates |

| Initial Hydroxylation | Introduction of hydroxyl groups onto the aromatic ring to increase its reactivity. | Monooxygenases, Dioxygenases | Dihydroxylated compounds (e.g., catechols, protocatechuic acid, gentisic acid) |

| Ring Cleavage | The aromatic ring is opened, typically adjacent to the hydroxyl groups. | Dioxygenases | Aliphatic dicarboxylic acids |

| Further Metabolism | The resulting aliphatic intermediates are further metabolized. | Various dehydrogenases, hydratases, and aldolases | Intermediates of central metabolism (e.g., pyruvate, acetyl-CoA, succinate) |

For a compound like this compound, a plausible degradation pathway would involve initial enzymatic reactions targeting the carboxyl groups or the aromatic ring, leading to simpler phenolic acids. These would then be funneled into established degradation pathways, such as the ortho- or meta-cleavage pathways, ultimately breaking down the molecule into compounds that can enter the TCA cycle. koreascience.krresearchgate.net For example, the degradation of p-hydroxybenzoic acid (PHB) often proceeds through protocatechuate, which then undergoes ring fission. biorxiv.org

Role in Phytochemistry and Plant Metabolomics Research

While this compound itself has not been widely reported as a natural product in plants, its structural components—phenolic and carboxylic acid groups—are ubiquitous in the plant kingdom. nih.govresearchgate.netencyclopedia.pub